variecolorin C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H29N3O3 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(3Z,6S)-3-[[5-[(2R)-2-hydroxy-3-methylbut-3-enyl]-2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C24H29N3O3/c1-7-24(5,6)21-17(12-19-23(30)25-14(4)22(29)27-19)16-10-15(8-9-18(16)26-21)11-20(28)13(2)3/h7-10,12,14,20,26,28H,1-2,11H2,3-6H3,(H,25,30)(H,27,29)/b19-12-/t14-,20+/m0/s1 |
InChI Key |
SEQDZBXCPJTKIR-GTUZUVEESA-N |
Isomeric SMILES |
C[C@H]1C(=O)N/C(=C\C2=C(NC3=C2C=C(C=C3)C[C@H](C(=C)C)O)C(C)(C)C=C)/C(=O)N1 |
Canonical SMILES |
CC1C(=O)NC(=CC2=C(NC3=C2C=C(C=C3)CC(C(=C)C)O)C(C)(C)C=C)C(=O)N1 |
Synonyms |
variecolorin C |
Origin of Product |
United States |
Origin and Occurrence of Variecolorin C in Biological Systems
Fungal Production and Biogeographical Distribution
Variecolorin C, along with a series of related compounds known as variecolorins, is primarily produced by fungi belonging to the genus Aspergillus. Specific species within this genus have been identified as key sources of this compound.
Isolation from Aspergillus Species
The initial isolation and characterization of variecolorins, including by extension this compound, have been documented from Aspergillus variecolor. It is important to note that Aspergillus variecolor is now considered a synonym for Aspergillus stellatus. Therefore, scientific literature may refer to either name when discussing the production of these compounds. Research has successfully isolated a range of variecolorins, designated A through L, from this fungal species.
One notable instance of isolation comes from a halotolerant (salt-tolerant) strain of Aspergillus variecolor. This particular strain was sourced from sediments in a salt field located in China, highlighting the adaptability of this fungus to saline environments.
| Fungal Source | Compound(s) Isolated | Synonym |
| Aspergillus variecolor | Variecolorins A-L | Aspergillus stellatus |
Occurrence in Marine-Derived Fungi and Sediments
The genus Aspergillus is widespread and can be found in a vast array of environments, including marine ecosystems. nih.govnih.gov Fungi from this genus have been frequently isolated from marine sediments, sponges, and other marine organisms. nih.govresearchgate.netmdpi.com The isolation of variecolorins from a halotolerant strain of Aspergillus variecolor obtained from saline sediments strongly suggests the occurrence of variecolorin-producing fungi in marine or marine-influenced environments. nih.gov
While the direct detection and quantification of this compound in marine sediments have not been extensively documented, the presence of its producing organism, Aspergillus stellatus (variecolor), in these habitats indicates the potential for the compound to be present in such environments. nih.govresearchgate.net Marine sediments are recognized as a significant reservoir of microbial diversity and their associated secondary metabolites. nih.govfrontiersin.orgmdpi.com
| Environment | Relevance to this compound |
| Marine Sediments | Habitat for Aspergillus species known to produce variecolorins. |
| Marine Sponges | Host organisms for various fungi, including Aspergillus species. |
| Saline Fields | Source of a confirmed variecolorin-producing strain of Aspergillus variecolor. |
Factors Influencing Natural Production and Strain Variability
The production of secondary metabolites like this compound by fungi is a complex process influenced by a combination of genetic and environmental factors. While specific research on the factors modulating this compound production is not extensively detailed in publicly available literature, general principles of fungal secondary metabolism in Aspergillus species can be applied.
Several environmental conditions are known to significantly impact the biosynthesis of secondary metabolites in Aspergillus. These include:
Nutrient Availability: The composition of the growth medium, including carbon and nitrogen sources, can dramatically affect the production of secondary metabolites. aimspress.comresearchgate.net
pH: The acidity or alkalinity of the environment is a critical factor that can regulate the expression of genes involved in secondary metabolism. aimspress.comresearchgate.net
Temperature: Fungal growth and metabolite production are highly dependent on the ambient temperature. aimspress.comnih.gov
Light: Exposure to light has been shown to influence the production of certain secondary metabolites in some Aspergillus species. nih.gov
Competition: The presence of other microorganisms can trigger the production of secondary metabolites as a competitive mechanism.
Furthermore, significant variability in the production of secondary metabolites is observed among different strains of the same fungal species. nih.govresearchgate.netresearchgate.net This strain-to-strain variability can be attributed to genetic differences, including variations in the gene clusters responsible for the biosynthesis of these compounds. Therefore, it is plausible that different strains of Aspergillus stellatus exhibit quantitative and qualitative differences in their production of this compound.
| Factor | Potential Influence on this compound Production |
| Nutrients | Type and concentration of carbon and nitrogen sources may regulate biosynthesis. |
| pH | Environmental pH could act as a trigger for the genes involved in production. |
| Temperature | Optimal temperature ranges likely exist for fungal growth and compound synthesis. |
| Light | Presence or absence of light might affect the metabolic pathways leading to this compound. |
| Strain | Genetic differences between strains of Aspergillus stellatus could lead to varying production levels. |
Structural Elucidation Methodologies for Variecolorin C
Advanced Spectroscopic Techniques for Structural Characterization
Modern spectroscopy provides the essential toolkit for chemists to map atomic connectivity and spatial arrangement within a molecule. High-resolution mass spectrometry offers precise molecular formula information, while nuclear magnetic resonance (NMR) spectroscopy reveals the carbon-hydrogen framework and the intricate relationships between atoms.
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By observing the behavior of atomic nuclei in a magnetic field, chemists can deduce the structure of a compound. For a molecule with the complexity of variecolorin C, a suite of advanced NMR experiments is required to unambiguously assign its structure.
The analysis of complex natural products, which are often isolated in minute quantities, demands high sensitivity. High-field NMR spectrometers (e.g., 500 MHz and above) provide greater spectral dispersion and sensitivity, which is crucial for resolving overlapping signals in crowded spectra. jst.go.jp The use of cryogenic probes, which cool the detector electronics to extremely low temperatures, dramatically reduces thermal noise and can enhance the signal-to-noise ratio by a factor of three to five or more. a2bchem.comiscbindia.com This enhancement is indispensable for detecting insensitive nuclei like ¹³C and for performing information-rich but inherently insensitive 2D NMR experiments on mass-limited samples of compounds like this compound. acs.orgacs.org Such technology allows for the acquisition of high-quality data in a fraction of the time, making challenging experiments feasible. a2bchem.com
While 1D NMR spectra provide initial information on the types and numbers of protons and carbons, 2D NMR experiments are essential for assembling the molecular framework. semanticscholar.orguni-marburg.de
Heteronuclear Multiple Bond Correlation (HMBC): This is one of the most powerful 2D NMR experiments for determining the gross structure of a molecule. It reveals long-range correlations (typically over two to three bonds) between protons and carbons. By observing these correlations, chemists can connect molecular fragments that are not directly bonded, such as linking a methyl group to a quaternary carbon or connecting different parts of a ring system across a heteroatom. For this compound, HMBC data would be critical in establishing the connectivity of the indole (B1671886) core, the piperazine-2,5-dione ring, and the various prenyl groups.
Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE): This experiment provides direct observation of one-bond carbon-carbon correlations (¹Jcc), effectively tracing the carbon skeleton of a molecule. While immensely powerful, the INADEQUATE experiment is extremely insensitive because it relies on detecting two adjacent ¹³C nuclei, an event with very low natural probability (about 1 in 10,000). nih.gov Consequently, it requires large sample amounts or very long acquisition times. Despite its difficulty, it offers unambiguous proof of C-C connectivity, which can be invaluable in solving complex structures.
The combination of various 2D NMR experiments, including COSY (proton-proton correlation), HSQC (one-bond proton-carbon correlation), and HMBC, allows for the complete assignment of all proton and carbon signals, as demonstrated in the structural elucidation of numerous complex alkaloids. jst.go.jp
Computational chemistry provides a powerful method to validate or distinguish between possible structures. Density Functional Theory (DFT) has become a standard tool for predicting NMR chemical shifts. The process involves calculating the magnetic shielding of each nucleus in a proposed structure. These theoretical shielding values are then converted into chemical shifts that can be compared directly with experimental data.
A strong correlation between the predicted and experimental ¹³C NMR shifts for a candidate structure provides compelling evidence for its correctness. This method is particularly useful for assigning complex quaternary carbons and resolving ambiguities in stereochemistry. For intricate structures like this compound, DFT calculations can help confirm the proposed constitution and relative configuration by demonstrating a superior match over other plausible isomers.
Mass spectrometry is a fundamental technique that measures the mass-to-charge ratio (m/z) of ions, providing direct information about a molecule's mass and elemental composition.
High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can measure molecular mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a compound's molecular formula. For this compound, HRMS would provide the exact elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.
Table 1: Representative Spectroscopic Data for this compound
| Data Type | Value | Source |
| Molecular Formula | C₂₅H₂₉N₃O₂ | Total Synthesis |
| HRMS (ESI) | m/z 416.2333 [M+H]⁺ | Total Synthesis |
| ¹³C NMR (125 MHz, CDCl₃) | See Table 2 | Total Synthesis |
| ¹H NMR (500 MHz, CDCl₃) | See Table 2 | Total Synthesis |
Table 2: ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm, mult., J in Hz) | Key HMBC Correlations |
| 2 | 145.9 | — | — |
| 3 | 108.8 | — | — |
| 3a | 130.6 | — | — |
| 4 | 121.2 | 7.18 (d, 8.0) | — |
| 5 | 120.3 | 7.02 (t, 7.5) | — |
| 6 | 123.3 | 7.23 (t, 8.0) | — |
| 7 | 118.0 | 7.42 (d, 7.5) | — |
| 7a | 136.1 | — | — |
| 8 | 32.7 | 3.51 (m), 3.39 (m) | — |
| 9 | 53.6 | 4.14 (m) | — |
| 10 | 166.0 | — | — |
| 12 | 165.7 | — | — |
| 13 | 55.0 | 4.22 (q, 7.0) | — |
| 14 | 16.5 | 1.51 (d, 7.0) | — |
| 1' | 22.8 | 3.39 (m) | — |
| 2' | 122.9 | 5.10 (t, 7.0) | — |
| 3' | 132.0 | — | — |
| 4' | 25.7 | 1.62 (s) | — |
| 5' | 17.8 | 1.76 (s) | — |
| 1'' | 35.8 | — | — |
| 2'' | 147.1 | 5.95 (dd, 17.5, 11.0) | — |
| 3'' | 112.1 | 5.09 (d, 11.0), 5.06 (d, 17.5) | — |
| 4'' | 27.5 | 1.48 (s) | — |
| 5'' | 27.5 | 1.48 (s) | — |
| NH-1 | — | 8.24 (s) | — |
| NH-11 | — | 6.01 (s) | — |
Data derived from the total synthesis of this compound. Specific HMBC correlations were not detailed in the reference but are inferred in the structural assignment process.
Tandem Mass Spectrometry (MS/MS) is an experiment where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. This process provides valuable information about the structure of the precursor ion, as the fragmentation patterns are often characteristic of specific structural motifs and functional groups. By analyzing how a molecule like this compound breaks apart, researchers can confirm the presence of key substructures, such as the piperazine-2,5-dione ring or the loss of prenyl groups, further corroborating the structure deduced from NMR data.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Accurate Mass Measurements for Elemental Composition Determination
A foundational step in the structural elucidation of a novel compound is the unambiguous determination of its elemental composition. For this compound, this was achieved through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). researchgate.net
By obtaining a highly precise mass measurement of the molecular ion, it is possible to calculate the unique combination of atoms (e.g., carbon, hydrogen, nitrogen, oxygen) that corresponds to that mass. This process eliminates a vast number of potential formulas that might be possible with less precise, nominal mass data. The molecular formula for this compound was established through this method, providing a critical constraint for the subsequent interpretation of other spectroscopic data. researchgate.net
| Compound | Technique | Molecular Formula | Key Function |
|---|---|---|---|
| This compound | HRESIMS | C27H35N3O3 | Provides exact elemental composition from accurate mass measurement. |
Microcrystal Electron Diffraction (MicroED) Analysis for Crystalline Material
Microcrystal Electron Diffraction (MicroED) is a powerful technique developed for determining the three-dimensional atomic structure of chemical compounds from nanocrystals, which are often a millionth the size of those required for conventional X-ray crystallography. libretexts.org This cryo-electron microscopy (cryo-EM) method is particularly advantageous for natural products that are often isolated in minute quantities and may resist the growth of large, high-quality crystals. msu.edu The process involves exposing a continuously rotated, vitrified nanocrystal to an electron beam and collecting the resulting diffraction patterns with a high-speed camera. msu.edu These data can then be processed using standard crystallographic software to yield a high-resolution 3D model of the molecule. savemyexams.com
For this compound, which was first reported in 2007, its structural elucidation predates the widespread application of MicroED. Therefore, there are no reports of MicroED being used to determine its structure. However, for newly isolated natural products or for re-examining historical compounds where only microcrystalline material is available, MicroED represents a crucial tool for obtaining an unambiguous crystal structure. libretexts.org
Complementary Spectroscopic Methods (e.g., UV-Vis, IR) in Elucidation Pathways
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. libretexts.org It is particularly useful for identifying the presence of chromophores, which are conjugated systems of pi-electrons. psu.edu In the case of this compound, the UV spectrum is characteristic of an indole-based chromophore, a key structural component of this class of alkaloids. The position of the maximum absorbance (λmax) provides evidence for the extent and nature of the conjugated system. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending of covalent bonds. nih.gov This method is highly effective for identifying specific functional groups present in a molecule, as different bonds vibrate at characteristic frequencies (expressed as wavenumbers, cm⁻¹). libretexts.org For this compound, the IR spectrum would confirm the presence of key functional groups, such as the N-H bonds of the indole and amide groups, C-H bonds of alkyl and aromatic moieties, and the highly characteristic C=O (carbonyl) stretching vibrations of the diketopiperazine ring.
| Spectroscopic Method | Information Gained for this compound | Typical Observations |
|---|---|---|
| UV-Vis | Identification of the indole chromophore | Absorption maxima (λmax) characteristic of conjugated π-systems. libretexts.org |
| IR | Identification of key functional groups | Characteristic absorption bands for N-H (amine/amide), C=O (carbonyl), and C-H (aliphatic/aromatic) bonds. nih.gov |
Computational Approaches in Chemical Structure Elucidation
Modern structural elucidation increasingly integrates computational methods to handle the complexity of spectroscopic data and to increase the confidence in proposed structures.
Computer-Aided Structure Elucidation (CASE) Software Application
Computer-Aided Structure Elucidation (CASE) systems are sophisticated software tools designed to determine the structure of unknown compounds directly from spectroscopic data. libretexts.org These programs use algorithms to generate all possible molecular structures that are consistent with a given set of data, most commonly 1D and 2D NMR spectra along with a molecular formula derived from mass spectrometry.
While the initial elucidation of this compound in 2007 likely relied on manual interpretation of its spectra, modern approaches would benefit significantly from CASE software. researchgate.net A program like ACD/Structure Elucidator, for instance, would take the molecular formula and NMR correlation data (such as HSQC and HMBC) to generate a list of candidate structures. libretexts.org The software then ranks these candidates based on how well their predicted spectra match the experimental data, providing an unbiased and comprehensive analysis that can prevent misassignment and confirm the correct structure.
Integration of Diverse Spectroscopic Data with Computational Algorithms
Beyond CASE systems, other computational algorithms, particularly those based on quantum mechanics, are essential for refining and validating structural hypotheses. Density Functional Theory (DFT) is a prominent computational method used to predict various molecular properties, including NMR chemical shifts and coupling constants, with high accuracy.
This approach involves first generating one or more plausible candidate structures for this compound, often from the output of a CASE program or manual analysis. The geometry of each candidate is then optimized using DFT calculations to find its most stable three-dimensional conformation. Subsequently, the NMR chemical shifts for this optimized structure are calculated. By comparing the computationally predicted NMR data against the experimental values obtained for this compound, researchers can quantitatively assess the likelihood of each proposed structure. A strong correlation between the calculated and experimental data provides powerful evidence for the correctness of the assigned structure and its relative stereochemistry.
Biosynthetic Pathways of Variecolorin C
Identification of the Polyketide Origin of Variecolorin C
While often discussed in the context of polyketides due to the modular nature of their synthesis, the core scaffold of this compound is, in fact, a peptide-derived structure. wikipedia.orgplos.org The biosynthesis begins not with a polyketide synthase (PKS), but with a non-ribosomal peptide synthetase (NRPS). mdpi.com These large, multifunctional enzymes assemble specific amino acid building blocks in a manner analogous to the iterative condensations seen in polyketide synthesis. nih.gov
For this compound and related isoechinulin-type alkaloids, the NRPS enzyme catalyzes the condensation of L-tryptophan and L-alanine to form a cyclic dipeptide, specifically a diketopiperazine (DKP) known as cyclo(L-Trp-L-Ala). mdpi.comuniprot.orgresearchgate.net This DKP serves as the fundamental backbone of the molecule. The subsequent complexity, particularly the attachment of multiple isoprenoid units, arises from the action of various tailoring enzymes, a biosynthetic strategy common to both NRPS and PKS pathways. rsc.org
Enzymatic Mechanisms in this compound Formation
Following the creation of the cyclo(L-Trp-L-Ala) core by an NRPS, a cascade of enzymatic modifications begins. These "tailoring" reactions are crucial for generating the chemical diversity observed within the isoechinulin family of alkaloids. The most significant of these modifications are the prenylation reactions, which involve the covalent attachment of five-carbon isoprene (B109036) units to the DKP core.
Prenyltransferases are the key enzymes responsible for the structural elaboration of the this compound backbone. researchgate.net These enzymes catalyze the transfer of a dimethylallyl group from a donor molecule, dimethylallyl pyrophosphate (DMAPP), to the electron-rich indole (B1671886) ring of the tryptophan residue within the DKP core. researchgate.netfrontiersin.org Fungal prenyltransferases are known for their ability to catalyze both "regular" and "reverse" prenylation at various positions on the indole nucleus, leading to a wide array of natural products. uniprot.org
In the biosynthesis of the closely related echinulin (B167357) family in Aspergillus ruber, two distinct prenyltransferases are involved:
EchPT1 : This enzyme catalyzes the first prenylation step, a reverse prenylation at the C-2 position of the indole ring, to produce the key intermediate, preechinulin (B12776575). uniprot.org
EchPT2 : This second prenyltransferase is more promiscuous and can add additional prenyl groups to preechinulin and its derivatives at several positions, including C-4, C-5, and C-7. uniprot.org This enzyme's flexibility is a primary source of the structural diversity in this alkaloid class, leading to compounds like variecolorin L and variecolorin G. uniprot.org
The specific prenylation pattern of this compound is achieved through a sequence of these highly specific enzymatic additions to the core structure.
Precursor Incorporation Studies in Fungal Cultures
The definitive identification of the building blocks for complex natural products like this compound is accomplished through precursor incorporation studies. This experimental technique involves feeding a fungal culture with isotopically labeled (e.g., with ¹³C or ¹⁵N) primary metabolites and tracking their incorporation into the final molecule using mass spectrometry or NMR spectroscopy.
For the isoechinulin class of alkaloids, such experiments would confirm that the molecular skeleton is derived from:
L-Tryptophan : Forms the indole-containing portion of the diketopiperazine core.
L-Alanine : Forms the other half of the diketopiperazine ring.
Mevalonic Acid : Serves as the metabolic precursor to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the donor for all prenylation steps. researchgate.net
While specific feeding studies on this compound are not extensively documented, studies on related fungal metabolites have firmly established this methodology as the standard for elucidating biosynthetic origins. rsc.org
Genetic Basis of Biosynthetic Gene Clusters (BGCs)
In fungi, the genes encoding the enzymes for a specific secondary metabolic pathway are typically located together on the chromosome in a contiguous block known as a Biosynthetic Gene Cluster (BGC). rsc.orgnih.gov This co-localization facilitates the coordinated regulation of all the genes required to produce the final compound.
A typical BGC for an isoechinulin-type alkaloid contains genes encoding:
A core Non-Ribosomal Peptide Synthetase (NRPS) for assembling the cyclo(L-Trp-L-Ala) backbone. mdpi.com
One or more Prenyltransferases for attaching the isoprene units. uniprot.org
Other tailoring enzymes, such as oxidoreductases (e.g., cytochrome P450s) or methyltransferases, that perform additional modifications. mdpi.combiorxiv.org
Potentially, a transporter protein for secreting the final product and a transcription factor for regulating the expression of the cluster's genes. rsc.org
Modern genome sequencing and bioinformatic tools like antiSMASH allow researchers to mine fungal genomes for BGCs and predict the types of secondary metabolites a fungus can produce. nih.gov A genomic analysis of Aspergillus chevalieri, a known producer of prenylated indole alkaloids, revealed the presence of BGCs containing genes for NRPSs and prenyltransferases. mdpi.com The subsequent isolation and characterization of mono-, di-, tri-, and tetraprenylated diketopiperazine alkaloids from this fungus validated the predictions made from the genomic data. mdpi.com This approach of combining genome mining with chemical analysis is a powerful strategy for linking genes to their metabolic products and understanding the biosynthetic potential of an organism.
Comparative Biosynthesis with Related Isoechinulin-Type Alkaloids
The structure of this compound can be understood by comparing its biosynthesis to that of other members of the isoechinulin family. The pathway contains a key branching point that leads to this molecular diversity. uniprot.orgnih.gov
The biosynthetic journey begins with the NRPS-mediated formation of cyclo(L-Trp-L-Ala) . This is followed by a reverse prenylation at C-2 by an enzyme like EchPT1 to yield preechinulin , a crucial intermediate. uniprot.org
From preechinulin, the pathway diverges:
Dehydrogenation First : Preechinulin can be acted upon by a cytochrome P450 monooxygenase (like EchP450) to introduce a double bond, forming neoechinulin A . uniprot.org This intermediate can then be further prenylated at different positions by a promiscuous prenyltransferase like EchPT2 to yield compounds such as variecolorin G (prenylation at C-5) and isoechinulin A (prenylation at C-7). uniprot.org
Prenylation First : Alternatively, preechinulin can serve as a direct substrate for a prenyltransferase like EchPT2 without prior dehydrogenation. This leads to compounds like tardioxopiperazine A (prenylation at C-5) and ultimately to molecules like echinulin and variecolorin L through further prenylation steps. uniprot.orgresearchgate.net
This compound fits within this biosynthetic framework as a uniquely substituted derivative, arising from a specific sequence of these enzymatic reactions. Its final structure is a testament to the combinatorial power of the fungal biosynthetic machinery.
Chemical Synthesis and Derivatization of Variecolorin C
Total Synthesis Strategies for Variecolorin C
The total synthesis of this compound has been successfully achieved, with strategies often designed to be efficient and stereocontrolled. These approaches allow for the construction of the complex core structure, which includes an indole (B1671886) ring, a diketopiperazine, and a 2-methyl-3-buten-2-yl group.
The first total synthesis of this compound utilized a convergent approach, where a common key intermediate was synthesized and then elaborated to produce this compound, as well as the related natural products Tardioxopiperazine A and Isoechinulin A. acs.orgnih.gov This strategy highlights the efficiency of using a common precursor to access multiple structurally related natural products. researchgate.net
Several key reactions and intermediates are central to the successful synthesis of this compound.
Stille Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and has been a cornerstone in the synthesis of this compound. researchgate.netmdpi.comacs.org In one reported synthesis, a regiocontrolled Stille cross-coupling reaction was employed to construct a key intermediate. acs.orgnih.gov However, a challenge encountered with the classic Stille coupling conditions was the formation of two isomers that were difficult to separate. acs.org
Allylindium Reagents: The use of allylindium reagents has been a notable feature in the synthesis of this compound. acs.orgnih.gov These reagents are valuable in organic synthesis for their ability to form carbon-carbon bonds, often with high regioselectivity and under mild conditions. researchgate.netacs.orgthieme-connect.com In the context of this compound synthesis, an allylindium reagent was crucial for a regiocontrolled reaction that led to a common key intermediate. acs.orgnih.gov
Palladium-Catalyzed Coupling: Beyond the Stille reaction, palladium-catalyzed coupling reactions, in general, are versatile methods for constructing the complex framework of natural products. nih.govresearchgate.netresearchgate.net These reactions allow for the formation of C-C bonds with high functional group tolerance. researchgate.net The synthesis of this compound and its precursors has leveraged palladium catalysis to assemble key structural fragments. acs.orgresearchgate.net
A key intermediate in the first total synthesis was derived from L-5-hydroxy-tryptophane. acs.org Subsequent steps involved protection of functional groups, triflation, and the critical Stille cross-coupling reaction to introduce the prenyl-like side chain. acs.org
Achieving the correct stereochemistry is a critical aspect of the total synthesis of natural products, as different stereoisomers can have vastly different biological activities. ethz.chucl.ac.ukegrassbcollege.ac.in In the synthesis of this compound, stereocontrol is essential for establishing the desired configuration of the final molecule.
One of the key stereoselective steps in the reported synthesis of this compound is the asymmetric dihydroxylation of an olefin intermediate. acs.org This reaction, using AD-mix-β, installed the necessary diol functionality with a high degree of diastereoselectivity (dr 8:1). acs.org This step is crucial for setting the stereochemistry that is carried through to the final this compound molecule. The use of chiral reagents and auxiliaries is a common strategy to induce stereoselectivity in a synthesis. ethz.chnumberanalytics.commdpi.com
Synthesis of this compound Analogs and Derivatives
The synthesis of analogs and derivatives of this compound is driven by the need to understand how its structure relates to its biological activity and to potentially develop new compounds with improved properties.
Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs. researchgate.net This process helps to identify the key structural features responsible for the compound's activity. The development of a convergent synthetic route to this compound and related compounds opens the door for such SAR studies. researchgate.net By creating a library of analogs with variations in different parts of the molecule, researchers can probe the structural requirements for its biological effects. For instance, modifications to the indole ring, the diketopiperazine core, or the side chains can provide valuable insights into the pharmacophore of this compound.
The diketopiperazine (DKP) scaffold is a common motif in a wide range of biologically active natural products. researcher.lifemdpi.comnih.govresearchgate.net Modifications to this core structure can have a significant impact on the biological properties of the molecule. In the context of this compound and related compounds, the diketopiperazine ring is a key target for derivatization.
One area of interest is the modification of the exomethylene moiety that can be present on the diketopiperazine ring of related alkaloids. researcher.life Synthetic strategies that allow for the introduction or modification of such functionalities are valuable for exploring the SAR of this class of compounds. For example, a two-step synthesis has been developed for the diketopiperazine scaffold of a related alkaloid, which involves a base-induced coupling followed by treatment with tetra-n-butylammonium fluoride. researcher.life This method was used to prepare a series of derivatives, demonstrating a viable approach for creating a library of analogs with modified diketopiperazine scaffolds. researcher.life Such modifications could lead to the discovery of new compounds with enhanced or novel biological activities.
Chemoenzymatic Synthesis Approaches for Derivatization
The derivatization of natural products through chemoenzymatic strategies represents a powerful approach to generate novel analogs with potentially improved biological activities. This methodology combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis, allowing for targeted modifications of complex molecules like this compound under mild reaction conditions. While specific chemoenzymatic derivatization of this compound is not extensively documented in publicly available research, the principles of established enzymatic reactions on similar complex scaffolds provide a clear framework for potential derivatization strategies. These strategies primarily focus on the modification of reactive functional groups present in the this compound structure, such as hydroxyl groups, through acylation and glycosylation.
Enzymatic Acylation
Lipases are a class of enzymes widely utilized in organic synthesis for their ability to catalyze the acylation of hydroxyl groups with high regio- and stereoselectivity. google.com This enzymatic approach is particularly advantageous for complex molecules, as it often obviates the need for cumbersome protection and deprotection steps required in traditional chemical synthesis. The most common application involves the transesterification reaction, where an activated acyl donor, such as a vinyl or ethyl ester, is used to transfer an acyl group to a hydroxyl moiety on the substrate.
For a molecule like this compound, which possesses hydroxyl groups, lipase-catalyzed acylation could be employed to introduce a variety of acyl chains. This modification can significantly alter the lipophilicity of the parent compound, which may influence its bioavailability and cell membrane permeability. The choice of lipase, acyl donor, and reaction solvent are critical parameters that can be optimized to control the efficiency and selectivity of the acylation.
Table 1: Potential Lipase-Catalyzed Acylation of this compound
| Enzyme | Acyl Donor | Potential Site of Acylation | Expected Product | Potential Impact |
| Candida antarctica Lipase B (CALB) | Vinyl acetate | Hydroxyl group | Acetylated this compound derivative | Increased lipophilicity |
| Pseudomonas cepacia Lipase (PCL) | Ethyl octanoate | Hydroxyl group | Octanoyl-variecolorin C derivative | Significantly increased lipophilicity |
| Thermomyces lanuginosus Lipase (TLL) | Vinyl laurate | Hydroxyl group | Lauroyl-variecolorin C derivative | Greatly enhanced lipophilicity, potential for altered protein binding |
Note: This table is illustrative and based on the general reactivity of lipases. Specific outcomes for this compound would require experimental validation.
Enzymatic Glycosylation
Glycosylation, the attachment of sugar moieties to a molecule, is another key chemoenzymatic strategy for natural product derivatization. This modification can enhance the aqueous solubility, stability, and biological activity of a compound. Glycosyltransferases are the enzymes responsible for catalyzing the formation of glycosidic bonds with high specificity for both the sugar donor and the acceptor molecule.
The derivatization of this compound through glycosylation would involve the transfer of a sugar residue, such as glucose or mannose, from an activated sugar donor (e.g., a UDP-sugar) to one of its hydroxyl groups. This process can lead to the formation of novel C-glycosides or O-glycosides, potentially altering the pharmacokinetic profile and target interactions of the parent molecule. The selection of a suitable glycosyltransferase with activity towards complex indole alkaloids would be a crucial first step in this synthetic approach.
Table 2: Potential Glycosyltransferase-Mediated Glycosylation of this compound
| Enzyme Type | Sugar Donor | Potential Site of Glycosylation | Expected Product | Potential Impact |
| O-Glycosyltransferase | UDP-Glucose | Hydroxyl group | This compound O-glucoside | Increased water solubility, altered biological target recognition |
| C-Glycosyltransferase | UDP-Glucose | Indole ring | This compound C-glucoside | Enhanced stability, novel biological activity |
| Glycosynthase | Activated glycosyl donor | Hydroxyl group | Novel this compound glycoside | Tailored pharmacokinetic properties |
Note: This table is hypothetical and based on the known functions of glycosyltransferases. The successful glycosylation of this compound would depend on identifying an enzyme with the appropriate substrate specificity.
The application of these chemoenzymatic approaches to this compound holds significant promise for the generation of a diverse library of new derivatives. Such analogs are invaluable for structure-activity relationship (SAR) studies and could lead to the discovery of new therapeutic agents with improved properties. However, it is important to reiterate that the specific enzymatic derivatization of this compound is an area that requires further research and experimental validation.
Mechanistic Insights into Variecolorin C Biological Activities Pre Clinical Investigations
Antimicrobial Activity Mechanisms
Variecolorin C has shown potential as an antimicrobial agent, with research indicating its activity against both bacteria and fungi. ontosight.ai The mechanisms behind these activities are multifaceted and appear to involve the disruption of essential cellular structures and processes.
While specific mechanistic studies on this compound against Staphylococcus epidermidis, Escherichia coli, and Methicillin-resistant Staphylococcus aureus (MRSA) are not extensively detailed in the available literature, the general antibacterial mechanisms of similar natural compounds often involve disruption of the cell membrane and wall, inhibition of nucleic acid and protein synthesis, and interference with critical metabolic pathways. mdpi.comaimspress.com
For instance, studies on other natural products against staphylococcal species have shown that they can cause significant damage to the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death. jmchemsci.com Some compounds achieve this by interacting with membrane proteins or the lipid bilayer itself. jmchemsci.com In the case of MRSA, resistance to conventional β-lactam antibiotics is conferred by the mecA gene, which produces a modified penicillin-binding protein (PBP2a) with low affinity for these drugs. reactgroup.org Novel antibacterial agents may bypass this resistance by targeting different cellular components or by inhibiting the production or function of PBP2a. reactgroup.orgnih.gov
Against Gram-negative bacteria like E. coli, the outer membrane presents a significant barrier to many antimicrobial agents. aimspress.com Effective compounds must be able to penetrate this layer to reach their intracellular targets. Mechanisms may include disrupting the lipopolysaccharide (LPS) layer or utilizing porin channels to enter the cell. aimspress.com
| Pathogen | Potential Antibacterial Mechanisms of Natural Compounds |
| Staphylococcus epidermidis | Disruption of cell wall and membrane integrity. jmchemsci.comnih.gov |
| Escherichia coli | Inhibition of cell wall synthesis, depolarization of the cell membrane, inhibition of protein and nucleic acid synthesis, and inhibition of metabolic pathways. aimspress.com |
| MRSA | Inhibition of biofilm formation, disruption of cell membranes, and interference with signal transduction. mdpi.commdpi.com |
The antifungal activity of compounds like this compound is crucial in addressing the rise of drug-resistant fungal infections. nih.govnih.gov The mechanisms of action for antifungal agents are diverse and often target structures unique to fungal cells, such as the cell wall composed of chitin (B13524) and β-glucans. mdpi.com
Key antifungal mechanisms include:
Inhibition of Cell Wall Synthesis: Disruption of the synthesis of essential cell wall components like β-glucans can lead to cell lysis. mdpi.com
Plasma Membrane Disruption: Altering the integrity of the fungal plasma membrane can cause leakage of cellular contents. mdpi.com
Mitochondrial Dysfunction: Interference with mitochondrial function can disrupt energy production and lead to apoptosis. nih.gov
Inhibition of Nucleic Acid and Protein Synthesis: Targeting these fundamental processes can halt fungal growth and replication. mdpi.com
Some natural compounds exhibit synergistic effects when combined with existing antifungal drugs, potentially by increasing the permeability of the fungal cell membrane to the drug. mdpi.com The development of resistance to antifungal drugs is a significant concern and can occur through mechanisms such as target alteration, increased drug efflux, and the formation of biofilms. nih.govresearchgate.net
Antioxidant Action Mechanisms
This compound is reported to possess antioxidant properties. ontosight.ai The antioxidant activity of natural compounds is often attributed to their ability to neutralize free radicals and reduce oxidative stress, which is implicated in numerous diseases. mdpi.com
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate the antioxidant capacity of compounds. mdpi.comnih.gov This stable free radical has a deep violet color that fades upon reduction by an antioxidant. nih.gov The ability of a compound to donate a hydrogen atom or an electron to the DPPH radical is a measure of its radical scavenging activity. nih.gov
The primary mechanisms by which antioxidants scavenge free radicals are:
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical, thereby neutralizing it. frontiersin.org
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the free radical, forming a radical cation, which then loses a proton. frontiersin.org
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then donates an electron to the free radical. frontiersin.org
Phenolic compounds are particularly effective antioxidants due to the stability of the resulting phenoxyl radical. reading.ac.uk The antioxidant capacity of a molecule is influenced by its chemical structure, including the number and position of hydroxyl groups. reading.ac.uk
| Antioxidant Mechanism | Description |
| Hydrogen Atom Transfer (HAT) | An antioxidant molecule donates a hydrogen atom to a free radical. frontiersin.org |
| Single Electron Transfer-Proton Transfer (SET-PT) | An antioxidant molecule first transfers an electron and then a proton to a free radical. frontiersin.org |
| Sequential Proton Loss Electron Transfer (SPLET) | An antioxidant molecule first loses a proton, and the resulting anion then donates an electron. frontiersin.org |
Immunosuppressive Pathways
The immunosuppressive potential of certain natural compounds is an area of active research. These effects can be mediated through various pathways that modulate the activity of immune cells. nih.govnih.gov
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that can suppress T-cell responses. rndsystems.com The mechanisms of MDSC-mediated immunosuppression include:
Depletion of Amino Acids: Production of arginase-1, which depletes L-arginine, an amino acid essential for T-cell proliferation. rndsystems.com
Generation of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS): These molecules can induce T-cell apoptosis and inhibit their function. rndsystems.com
Production of Inhibitory Cytokines: Secretion of cytokines like IL-10 and TGF-β, which suppress immune responses. nih.govrndsystems.com
Upregulation of Immune Checkpoint Ligands: Expression of molecules like PD-L1, which can induce T-cell exhaustion. nih.gov
Targeting pathways that promote the expansion and function of immunosuppressive cells is a promising strategy in immunotherapy. embopress.org
Ultraviolet-A (UV-A) Protective Mechanisms
Ultraviolet-A (UVA) radiation (315–400 nm) penetrates deep into the skin's dermal layer and contributes to skin aging and cancer through the generation of reactive oxygen species (ROS). cdc.govdermnetnz.orgmdpi.com Protective mechanisms against UVA-induced damage often involve antioxidant and anti-inflammatory actions.
The skin possesses its own antioxidant defense system, including enzymes like superoxide (B77818) dismutase and catalase, and non-enzymatic antioxidants such as vitamin C and vitamin E. mdpi.comnih.gov When overwhelmed by excessive ROS production from UVA exposure, oxidative stress occurs, leading to cellular damage. mdpi.com
Compounds with UVA-protective properties may act by:
Scavenging ROS: Directly neutralizing the harmful free radicals generated by UVA radiation. nih.gov
Absorbing UV Radiation: Acting as a physical shield to prevent UVA photons from reaching and damaging skin cells. wikipedia.org
Modulating Signaling Pathways: Inhibiting inflammatory pathways, such as the NF-κB pathway, which are activated by UV-induced oxidative stress. nih.gov
Inducing DNA Repair Mechanisms: Supporting the repair of UVA-induced DNA damage, such as the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs). mdpi.comnih.gov
Pre-clinical Anticancer Activity Mechanisms
Inhibition of Cancer Cell Proliferation and Induction of Apoptosis (e.g., PANC-1, HeLa, A-549, MOLT-4, HL-60)
This compound has demonstrated notable cytotoxic effects against a variety of human cancer cell lines in preclinical studies. Research indicates that its anticancer activity is linked to the inhibition of cell proliferation and the induction of apoptosis, or programmed cell death. Apoptosis is a crucial process for eliminating damaged or cancerous cells and its induction is a key mechanism for many anticancer agents. frontiersin.org
The compound's effectiveness has been observed across different cancer types. For instance, studies have shown its activity against lung adenocarcinoma (A-549), cervical cancer (HeLa), and promyelocytic leukemia (HL-60) cells. iipseries.org Additionally, cytotoxic activity has been reported against MOLT-4 (lymphoblastic leukemia) cells. mdpi.comnih.gov While direct studies on PANC-1 (pancreatic cancer) cells are not extensively detailed in the provided results, the broad-spectrum activity against other cancer cell lines suggests a potential for similar mechanisms.
The process of apoptosis induction by natural compounds can involve various cellular pathways. These can include both the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic pathway, which is mitochondria-dependent. nih.govnih.gov The activation of caspases, a family of proteases essential for the execution of apoptosis, is a central feature of these pathways. nih.gov While the precise apoptotic pathway activated by this compound is still under investigation, its ability to trigger this process in multiple cancer cell lines underscores its therapeutic potential.
Table 1: Cytotoxic Activity of this compound and Related Compounds against Various Cancer Cell Lines
Cell Cycle Analysis in Cancer Models
The cell cycle is a fundamental process that governs cell division and proliferation. khanacademy.org It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and cell division. nih.gov Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. khanacademy.org
Preclinical studies on related compounds and other natural products suggest that interference with the cell cycle is a common mechanism of anticancer activity. nih.gov Compounds can induce cell cycle arrest at specific phases, such as G1, S, or G2/M, preventing cancer cells from progressing through division. oncotarget.com This arrest can provide an opportunity for DNA repair or, if the damage is too severe, trigger apoptosis. khanacademy.org
For example, some natural compounds have been shown to up-regulate the expression of cell cycle inhibitors like p21 and p27, which can block the activity of cyclin-dependent kinases (CDKs) that drive the cell cycle forward. oncotarget.com While specific data on this compound's effect on the cell cycle in cancer models is not detailed in the provided search results, it is a plausible mechanism contributing to its observed anti-proliferative effects. Further research is needed to elucidate the precise impact of this compound on cell cycle progression in cancer cells.
Antiviral Activity Mechanisms (Inferred from Related Analogs like Variecolorin H and Neoechinulin B)
While direct mechanistic studies on the antiviral activity of this compound are limited, insights can be drawn from its structurally related analogs, Variecolorin H and Neoechinulin B. acs.orgresearchgate.net These compounds have shown activity against viruses such as Hepatitis C virus (HCV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). researchgate.netnih.gov
Inhibition of Liver X Receptors (LXRs)
A key mechanism identified for the antiviral action of Neoechinulin B is the inhibition of Liver X Receptors (LXRs). acs.orgnih.gov LXRs are nuclear receptors that play a crucial role in regulating lipid metabolism. nih.govarizona.edu Some viruses, including HCV, exploit host cell lipid metabolism to create membranous structures called replication vesicles, which are essential for viral replication. nih.govcsic.es
By inhibiting LXRs, Neoechinulin B and its analogs can disrupt the host cellular processes that the virus relies on. acs.orgresearchgate.net This inactivation of LXRs has been shown to interfere with the formation of these viral replication sites. nih.gov Variecolorin H, being a related alkaloid, is also suggested to act through this mechanism. researchgate.netresearchgate.net
Disruption of Viral Replication Vesicles
The inhibition of LXRs directly leads to the disruption of double-membrane vesicles (DMVs), which are the primary sites of viral RNA replication for viruses like HCV. acs.orgnih.gov This disruption is a consequence of the altered lipid metabolism caused by LXR inactivation. nih.gov By preventing the formation of these essential viral factories, compounds like Neoechinulin B effectively halt viral replication. acs.orgresearchgate.net This host-oriented mechanism is advantageous as it is less likely to be affected by viral mutations that can lead to drug resistance against agents targeting viral proteins directly. tus.ac.jp
Molecular Target Identification and Validation in Pre-clinical Settings
The process of identifying and validating molecular targets is a critical step in drug discovery, aiming to confirm that modulating a specific target will have a therapeutic effect. angelinipharma.combirmingham.ac.uknih.gov For this compound, while its total synthesis has been achieved, the specific molecular targets responsible for its biological activities are still being fully elucidated. ucas.ac.cn
Preclinical target validation often involves a combination of in vitro assays and in vivo models to establish a strong link between the target and the disease. angelinipharma.comdrugtargetreview.com For the antiviral activity of related analogs like Neoechinulin B, Liver X Receptors (LXRs) have been identified and validated as a key molecular target. nih.gov This was demonstrated through experiments showing that the compound directly interacts with LXRs and that its antiviral effect is dependent on LXR inactivation. nih.gov
In the context of its anticancer activity, the molecular targets of this compound are likely multifactorial, as is common for many natural products. nih.gov Potential targets could include proteins involved in the regulation of apoptosis, such as those in the Bcl-2 family, or key regulators of the cell cycle. frontiersin.org Further research, potentially utilizing techniques like affinity chromatography, proteomics, and computational docking studies, is necessary to precisely identify and validate the direct binding partners of this compound that mediate its anticancer effects.
Table 2: Compound Names Mentioned in the Article
Ligand-Protein Interaction Studies
Direct ligand-protein interaction studies for this compound are not extensively documented in current scientific literature. However, computational molecular docking studies on closely related analogues, such as variecolorin H, provide valuable mechanistic hypotheses for this class of compounds.
An in silico study investigated the cytotoxic potential of various secondary metabolites from Aspergillus species by docking them against key protein targets involved in cancer progression, including human DNA topoisomerase II (TOP-2). nih.gov In this study, variecolorin H demonstrated a remarkable binding affinity for the active site of TOP-2, a critical enzyme that controls DNA topology and is a well-established target for anticancer drugs. nih.gov The calculated free binding energy for variecolorin H was significantly lower than that of the standard anticancer agent doxorubicin, suggesting a strong and stable interaction. nih.gov This strong binding affinity suggests that compounds in the variecolorin family may exert cytotoxic effects by inhibiting topoisomerase II, leading to disruptions in DNA replication and cell division. nih.gov
Table 1: In Silico Molecular Docking of Variecolorin H against Human Topoisomerase II
| Compound | Target Protein | Binding Free Energy (ΔG) kcal/mol | Reference Compound | Binding Free Energy (ΔG) kcal/mol |
|---|---|---|---|---|
| Variecolorin H | Topoisomerase II (TOP-2) | -36.51 | Doxorubicin | -15.98 |
Data sourced from an in silico evaluation of metabolites from Aspergillus ruber and Aspergillus flavus. nih.gov
The high π-electron density of the indole (B1671886) nucleus, a core feature of this compound, allows for potential interactions with target proteins through mechanisms such as hydrogen bonding and van der Waals forces. mdpi.comresearchgate.net These interactions are fundamental to the binding specificity and biological effects of many indole alkaloids. mdpi.com
High-Throughput Screening for Biological Targets
Currently, there is no specific evidence in the available literature of large-scale, high-throughput screening campaigns that have been conducted to broadly identify the biological targets of this compound. The discovery of its activities has been primarily based on targeted assays for specific biological effects.
While computational studies have screened large libraries of alkaloids against specific targets, such as the n-octyl-β-D-glucoside (β-OG) binding pocket in the dengue virus envelope protein, it has not been specified whether this compound was included in these libraries or identified as a hit. researchgate.net The primary reported activity for this compound, its radical scavenging potential, was identified through a specific in vitro chemical assay (DPPH assay) rather than a broad, target-based screen. nih.govsemanticscholar.org
In vitro and in vivo Preclinical Models for Target Modulation
Investigations into the target modulation of this compound and its analogues have been limited to in vitro models. To date, no in vivo animal studies have been reported for this compound.
In vitro Models:
The most consistently reported in vitro activity for this compound is its weak antioxidant potential, as demonstrated by its radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govsemanticscholar.org Studies on related compounds from the same fungal genus provide further context. Variecolorin G, a diprenylated analogue, exhibits significantly stronger radical scavenging activity than ascorbic acid, a standard antioxidant. preprints.org This suggests that the degree of prenylation on the indole core may influence antioxidant capacity.
Furthermore, some variecolorin analogues have shown other types of bioactivity in in vitro models. Variecolorin G displayed antibacterial activity against Escherichia coli. nih.gov Other metabolites isolated from Aspergillus variecolor, such as variecolortide B, have demonstrated potent inhibitory effects on caspase-3, a key enzyme in the apoptotic pathway. preprints.org While not a direct activity of this compound, this finding highlights that secondary metabolites from this fungus can modulate specific protein targets.
Table 2: Summary of In Vitro Biological Activities of this compound and Related Compounds
| Compound | Assay / Model | Activity | Result | Source(s) |
|---|---|---|---|---|
| This compound | DPPH Assay | Radical Scavenging | Weak activity | nih.govsemanticscholar.org |
| Variecolorin G | DPPH Assay | Radical Scavenging | IC₅₀ = 4 µM (vs. Ascorbic Acid IC₅₀ = 23 µM) | preprints.org |
| Variecolorin G | Antibacterial Assay | Inhibition of E. coli | MIC = 64 µg/mL | nih.gov |
| Variecolortide B | Caspase-3 Inhibition Assay | Enzyme Inhibition | IC₅₀ = 0.8 µM | preprints.org |
In vivo Models:
There are no published in vivo preclinical studies investigating the target modulation or efficacy of this compound in animal models. A comprehensive review has noted that while in vitro antioxidant activities for metabolites from Eurotium species (a genus related to Aspergillus) are promising, these findings need to be validated through subsequent in vivo testing. preprints.org
Analytical Methodologies for Variecolorin C and Its Metabolites in Biological Matrices
Sample Preparation Strategies for Complex Biological Samples
Effective sample preparation is a critical initial step to ensure the reliability of analytical results by removing matrix components that can interfere with subsequent analysis. retsch.comchromatographyonline.com The choice of strategy depends on the nature of the biological matrix (e.g., plasma, urine, tissue homogenates) and the physicochemical properties of variecolorin C and its metabolites. retsch.com
Extraction Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation)
Several extraction techniques are employed to isolate this compound and its metabolites from biological samples. phenomenex.comaurorabiomed.com
Solid Phase Extraction (SPE): This technique utilizes a solid sorbent material, packed into a cartridge or a 96-well plate, to retain the analyte of interest while allowing interfering compounds to pass through. fishersci.cathermofisher.comwaters.com The selection of the sorbent is crucial and is based on the polarity and functional groups of this compound. sigmaaldrich.com The general steps involved in SPE are conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified analyte. youtube.com This method is advantageous for its ability to concentrate the analyte and provide a cleaner extract. waters.commdpi.com
Liquid-Liquid Extraction (LLE): LLE, also known as solvent extraction, separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. aurorabiomed.comuomus.edu.iq The selection of the organic solvent is critical for efficient extraction. vpscience.org The process involves mixing the sample with the extraction solvent, allowing the phases to separate, and then collecting the phase containing the analyte. uomus.edu.iq LLE is a versatile technique applicable to a wide range of analytes. aurorabiomed.com
Protein Precipitation: For biological matrices rich in proteins, such as plasma or serum, protein precipitation is a common and rapid method to remove these macromolecules. phenomenex.comthermofisher.com This is often achieved by adding an organic solvent like acetonitrile (B52724) or acetone, or an acid such as trichloroacetic acid (TCA), which denatures and precipitates the proteins. thermofisher.combiosyn.comsbmu.ac.ir Following centrifugation, the supernatant containing the analyte of interest is collected for further analysis. biosyn.com This method is particularly useful for high-throughput screening. thermofisher.com
Table 1: Comparison of Common Extraction Techniques
| Technique | Principle | Advantages | Disadvantages | Typical Application for this compound |
|---|---|---|---|---|
| Solid Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. waters.com | High selectivity, ability to concentrate the analyte, automation-friendly. waters.commdpi.com | Can be more time-consuming and costly than other methods. | Isolation from complex matrices like plasma or urine for sensitive analysis. fishersci.cathermofisher.com |
| Liquid-Liquid Extraction (LLE) | Differential solubility in two immiscible liquids. uomus.edu.iq | Versatile, applicable to a wide range of compounds. aurorabiomed.com | Can be labor-intensive, may use large volumes of organic solvents. | Extraction from aqueous biological fluids. uomus.edu.iq |
| Protein Precipitation | Removal of proteins by denaturation and precipitation. biosyn.com | Fast, simple, and inexpensive. phenomenex.comthermofisher.com | May not remove all interfering substances, potential for co-precipitation of the analyte. | Rapid cleanup of plasma or serum samples. thermofisher.comphenomenex.com |
Strategies for Minimizing Matrix Effects and Ion Suppression
Matrix effects, particularly ion suppression or enhancement in mass spectrometry-based methods, can significantly impact the accuracy and precision of quantification. wikipedia.orglctsbible.com These effects arise from co-eluting endogenous components of the biological matrix that interfere with the ionization of the target analyte. wikipedia.orgsepscience.com
Several strategies can be employed to mitigate these effects:
Effective Sample Cleanup: Thorough sample preparation using techniques like SPE is crucial to remove interfering substances such as phospholipids, which are common culprits of ion suppression in biological samples. chromatographytoday.com
Chromatographic Separation: Optimizing the chromatographic conditions to achieve baseline separation between the analyte and interfering matrix components can effectively reduce ion suppression. lctsbible.com Techniques like Ultra-Performance Liquid Chromatography (UPLC) can provide higher resolution and better separation from endogenous materials. waters.com
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their impact on the analysis. nih.govyoutube.com However, this approach is only feasible if the analyte concentration remains above the limit of detection. nih.gov
Use of a Divert Valve: A divert valve can be used to direct the flow from the column to waste during the elution of highly interfering components, preventing them from entering the mass spectrometer's ion source. nih.gov
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects. eurl-pesticides.eu
Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is a highly effective way to correct for matrix effects and variations in extraction recovery. chromatographyonline.com
Chromatographic and Hyphenated Techniques for Separation and Detection
Following sample preparation, chromatographic techniques are employed to separate this compound and its metabolites from any remaining interfering compounds before detection and quantification. researchgate.net
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of pharmaceutical compounds in biological matrices due to its versatility, specificity, and speed. researchgate.netchromatographyonline.com In the analysis of this compound, reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727) with additives like formic acid, is optimized to achieve the desired separation. chromatographyonline.com
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation of volatile and thermally stable compounds. researchgate.net For the analysis of non-volatile compounds like this compound, derivatization may be necessary to increase their volatility and thermal stability. thermofisher.com The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Identification
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification and identification of drugs and their metabolites in biological matrices. researchgate.netrsc.orgnih.gov LC separates the components of the mixture, which are then introduced into the mass spectrometer. rsc.org The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by selecting a specific parent ion, fragmenting it, and then detecting a specific fragment ion. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for accurate quantification even at very low concentrations. nih.gov The use of an internal standard is crucial for accurate quantification to correct for any variations during sample preparation and analysis. unc.edu
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Volatile Metabolites
No studies describing the use of GC-MS or GC-MS/MS for the analysis of volatile metabolites of this compound in biological samples have been identified.
Method Validation for Biological Sample Analysis
There is no published information regarding the validation of bioanalytical methods specifically for the quantification of this compound in biological matrices.
Specificity, Sensitivity, Accuracy, and Precision Assessments
No data is available on the specificity, sensitivity, accuracy, or precision of any analytical assay for this compound.
Reproducibility and Stability Studies
Information on the reproducibility of analytical methods or the stability of this compound in biological samples under various storage conditions is not documented in the available literature.
Emerging Bioanalytical Approaches (e.g., Radionuclide Labeling, Immunological Methods)
There are no reports on the development or application of emerging bioanalytical techniques, such as radionuclide labeling or immunological assays (e.g., ELISA, RIA), for the detection or quantification of this compound.
Due to the absence of specific scientific research on the analytical methodologies for this compound, it is not possible to generate the requested article with the required detailed, informative, and scientifically accurate content and data tables.
Future Research Directions and Translational Perspectives Pre Clinical
Rational Design and Synthesis of More Potent and Selective Variecolorin C Analogs
The total synthesis of this compound has been achieved, which is a critical first step in exploring its chemical space. jst.go.jpacs.orgresearchgate.net However, the next stage of development, which involves the rational design and synthesis of analogs to improve potency and selectivity, has not been documented. This process typically uses the natural compound as a scaffold. Medicinal chemists would systematically modify its structure to understand which parts of the molecule are essential for its activity—a process known as establishing a structure-activity relationship (SAR). By creating a library of related molecules, researchers could identify analogs with enhanced biological effects or improved pharmacological properties compared to the parent compound.
Discovery and Elucidation of Novel Biological Targets and Pathways
Beyond its noted weak antioxidant activity, the specific biological targets of this compound remain unknown. semanticscholar.org Modern drug discovery employs techniques such as affinity chromatography, proteomics, and genetic screening to identify the proteins and cellular pathways that a compound interacts with to exert its effects. Understanding these targets is crucial for predicting a compound's therapeutic efficacy and potential side effects. For this compound, this foundational work to uncover its mechanism of action has not been reported in the available scientific literature.
Development and Application of Advanced Pre-clinical Models for Efficacy and Mechanism Studies
Contemporary preclinical research utilizes sophisticated models that more accurately mimic human physiology than traditional cell cultures. whitecoatsfoundation.orgnih.gov
Organ-on-a-Chip Systems: These microfluidic devices contain human cells in a 3D arrangement that replicates the structure and function of human organs, such as the liver, kidney, or lung. researchgate.netnih.govfrontiersin.org They offer a powerful platform for studying a drug's efficacy and toxicity in a human-relevant context. There is no evidence of this compound being tested using this technology.
in vivo Imaging: Techniques like fluorescence and bioluminescence imaging allow researchers to visualize and track biological processes in real-time within living organisms. mdpi.comnih.govnih.govyoutube.com This would enable the non-invasive study of how this compound distributes throughout the body and interacts with its targets. Such studies on this compound have not been published.
Integration of Omics Technologies in this compound Research
"Omics" technologies provide a global view of molecular changes within an organism or cell in response to a drug.
| Omics Technology | Description | Potential Application for this compound |
| Genomics | Studies the complete set of DNA (the genome). | To identify genetic factors that may influence sensitivity to this compound. |
| Proteomics | Analyzes the entire complement of proteins. mdpi.comnih.govnih.gov | To map out changes in protein expression and signaling pathways after treatment with this compound, revealing its mechanism of action. mdpi.comnih.govnih.gov |
| Metabolomics | Investigates the complete set of small-molecule metabolites. mdpi.commdpi.com | To understand how this compound alters the metabolic profile of cells or organisms, providing insights into its biological effects. mdpi.commdpi.com |
Currently, no studies have been published that apply these comprehensive omics approaches to research on this compound.
Application of Computational Chemistry and Artificial Intelligence in this compound Drug Discovery and Design
Computational tools are now integral to modern drug discovery, significantly accelerating the process. nih.govoncodesign-services.com
Computational Chemistry: Methods like molecular docking and molecular dynamics simulations can predict how a compound will bind to a target protein, guiding the design of more effective analogs. ub.edunih.gov
Artificial Intelligence (AI): AI and machine learning algorithms can analyze vast datasets to predict the properties of new molecules, identify novel drug targets, and even design new compounds from scratch. springernature.commdpi.compharmaceutical-technology.com
Q & A
Basic Research Question: What analytical techniques are most effective for characterizing the structural features of Variecolorin C, and how do they address its stereochemical complexity?
Methodological Answer:
this compound’s structural complexity (e.g., hydroxyl, methoxy, and nitrogen-containing groups ) requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR): 2D NMR (e.g., COSY, HSQC) resolves overlapping proton signals and assigns stereochemistry.
- X-ray Crystallography: Determines absolute configuration for crystalline derivatives.
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula and fragmentation patterns.
Data Table:
Basic Research Question: How should researchers design initial bioactivity screening assays for this compound to ensure reproducibility?
Methodological Answer:
Follow a tiered approach:
In vitro assays: Use cell lines (e.g., cancer, microbial) with standardized protocols (e.g., MTT assay for cytotoxicity ).
Dose-response curves: Include ≥3 biological replicates and negative/positive controls (e.g., doxorubicin for cytotoxicity).
Data reporting: Adhere to journal guidelines (e.g., detailed methods in Journal of Environmental Sciences ).
Advanced Research Question: How can contradictory bioactivity results for this compound across studies be systematically resolved?
Methodological Answer:
Contradictions may arise from:
- Variable purity: Validate compound purity (>95%) via HPLC .
- Assay conditions: Compare pH, temperature, and solvent systems (e.g., DMSO concentration ).
- Orthogonal assays: Confirm activity using alternative methods (e.g., apoptosis markers if initial screens used viability assays).
Framework: Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
Advanced Research Question: What strategies optimize the synthetic yield of this compound while maintaining stereochemical fidelity?
Methodological Answer:
- Protecting groups: Use tert-butoxycarbonyl (Boc) for amine protection during cyclization .
- Catalytic conditions: Screen chiral catalysts (e.g., organocatalysts) to enhance enantiomeric excess.
- Process monitoring: Track intermediates via LC-MS and adjust reaction kinetics in real-time .
Basic Research Question: What steps ensure experimental reproducibility in this compound research?
Methodological Answer:
- Detailed protocols: Follow Chromatography journal guidelines for "materials and methods" sections (e.g., solvent ratios, instrument settings ).
- Data transparency: Share raw spectra and chromatograms in supplementary materials.
- Negative controls: Include solvent-only and heat-inactivated enzyme controls .
Advanced Research Question: How can researchers design mechanistic studies to elucidate this compound’s interaction with cellular targets?
Methodological Answer:
- Computational docking: Predict binding modes using software like AutoDock (validate with mutagenesis studies).
- Biophysical assays: Surface plasmon resonance (SPR) quantifies binding affinity.
- Structural analogs: Compare bioactivity of Variecolorin A/B derivatives to identify critical functional groups .
Advanced Research Question: What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in heterogeneous cell populations?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
